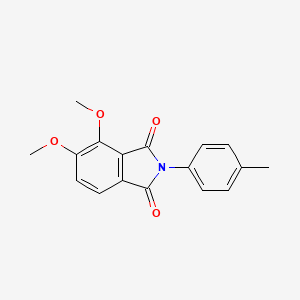
N-(3,4-difluorophenyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-3,3-dimethylbutanamide, also known as DFB, is a chemical compound that has been widely used in scientific research. DFB is a selective activator of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that plays a crucial role in pain sensation, inflammation, and thermoregulation.
Wirkmechanismus
N-(3,4-difluorophenyl)-3,3-dimethylbutanamide selectively activates TRPV1 channels by binding to a specific site on the channel. This binding leads to the opening of the channel and the influx of calcium ions into the cell. This influx of calcium ions activates downstream signaling pathways that lead to pain sensation, inflammation, and thermoregulation.
Biochemical and physiological effects:
N-(3,4-difluorophenyl)-3,3-dimethylbutanamide has been shown to induce pain and inflammation in animal models by selectively activating TRPV1 channels. N-(3,4-difluorophenyl)-3,3-dimethylbutanamide has also been shown to induce hypothermia in animal models by activating TRPV1 channels in the hypothalamus, which is the part of the brain that regulates body temperature. These effects of N-(3,4-difluorophenyl)-3,3-dimethylbutanamide have been used to study the role of TRPV1 channels in pain, inflammation, and thermoregulation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-difluorophenyl)-3,3-dimethylbutanamide has several advantages for lab experiments. It is a selective activator of TRPV1 channels, which allows researchers to study the role of these channels in pain, inflammation, and thermoregulation. N-(3,4-difluorophenyl)-3,3-dimethylbutanamide is also easy to synthesize and has a high purity, which makes it suitable for use in a wide range of experiments.
However, N-(3,4-difluorophenyl)-3,3-dimethylbutanamide also has some limitations for lab experiments. It is a potent activator of TRPV1 channels, which can lead to non-specific effects in experiments. N-(3,4-difluorophenyl)-3,3-dimethylbutanamide also has a short half-life, which can make it difficult to study its long-term effects in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(3,4-difluorophenyl)-3,3-dimethylbutanamide and TRPV1 channels. One direction is the development of new therapies for pain and inflammation based on the selective activation of TRPV1 channels. Another direction is the study of the role of TRPV1 channels in other physiological processes, such as metabolism and cardiovascular function. Finally, the development of new TRPV1 channel modulators, such as antagonists and allosteric modulators, could provide new tools for the study of these channels and their role in physiology and disease.
Synthesemethoden
The synthesis method of N-(3,4-difluorophenyl)-3,3-dimethylbutanamide involves the reaction of 3,4-difluoroaniline with 3,3-dimethylbutyryl chloride in the presence of a base such as triethylamine. The reaction produces N-(3,4-difluorophenyl)-3,3-dimethylbutanamide as a white solid with a melting point of 63-65°C and a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)-3,3-dimethylbutanamide has been widely used in scientific research as a selective activator of TRPV1 channels. TRPV1 channels are expressed in nociceptive neurons and play a crucial role in pain sensation, inflammation, and thermoregulation. N-(3,4-difluorophenyl)-3,3-dimethylbutanamide has been used to study the role of TRPV1 channels in these processes and to develop new therapies for pain and inflammation.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c1-12(2,3)7-11(16)15-8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSNRORGNFHXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B5791276.png)
![N-(4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5791291.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-3,7-dimethylquinoline](/img/structure/B5791296.png)

![N-(2,4-difluorophenyl)-2-[(4-hydroxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B5791309.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B5791316.png)
![4-bromo-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5791322.png)
![4-fluoro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5791328.png)

![N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5791335.png)

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide](/img/structure/B5791339.png)
![7-isobutyl-8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5791350.png)
![N-{2-[(4-methylphenyl)amino]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}acetamide](/img/structure/B5791358.png)